Cas no 1534901-01-3 (1-{2-(methoxymethyl)-1,3-thiazol-4-ylmethyl}piperazine)

1-{2-(Methoxymethyl)-1,3-thiazol-4-ylmethyl}piperazine is a specialized heterocyclic compound featuring a piperazine moiety linked to a substituted thiazole ring. Its structural design, incorporating a methoxymethyl group at the 2-position of the thiazole core, enhances solubility and reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The piperazine group contributes to its versatility as a building block for bioactive molecules, particularly in the development of CNS-targeting compounds and antimicrobial agents. This compound's balanced lipophilicity and steric properties facilitate selective modifications, enabling precise tuning for desired pharmacological profiles. Its stability under standard conditions ensures reliable handling in research and industrial applications.
1-{2-(methoxymethyl)-1,3-thiazol-4-ylmethyl}piperazine structure
1534901-01-3 structure
Product Name:1-{2-(methoxymethyl)-1,3-thiazol-4-ylmethyl}piperazine
CAS No:1534901-01-3
MF:C10H17N3OS
MW:227.32648062706
CID:5967853
PubChem ID:83692167
Update Time:2025-11-02

1-{2-(methoxymethyl)-1,3-thiazol-4-ylmethyl}piperazine Chemical and Physical Properties

Names and Identifiers

    • 1-{2-(methoxymethyl)-1,3-thiazol-4-ylmethyl}piperazine
    • 1534901-01-3
    • 1-{[2-(methoxymethyl)-1,3-thiazol-4-yl]methyl}piperazine
    • EN300-1761624
    • Inchi: 1S/C10H17N3OS/c1-14-7-10-12-9(8-15-10)6-13-4-2-11-3-5-13/h8,11H,2-7H2,1H3
    • InChI Key: NNXHHFHDTRRXCY-UHFFFAOYSA-N
    • SMILES: S1C(COC)=NC(=C1)CN1CCNCC1

Computed Properties

  • Exact Mass: 227.10923335g/mol
  • Monoisotopic Mass: 227.10923335g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 188
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 65.6Ų

1-{2-(methoxymethyl)-1,3-thiazol-4-ylmethyl}piperazine Pricemore >>

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Additional information on 1-{2-(methoxymethyl)-1,3-thiazol-4-ylmethyl}piperazine

Research Briefing on 1-{2-(methoxymethyl)-1,3-thiazol-4-ylmethyl}piperazine (CAS: 1534901-01-3) in Chemical Biology and Pharmaceutical Applications

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of heterocyclic compounds, particularly those containing thiazole and piperazine moieties. Among these, 1-{2-(methoxymethyl)-1,3-thiazol-4-ylmethyl}piperazine (CAS: 1534901-01-3) has emerged as a promising scaffold due to its versatile pharmacological properties. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activities, and potential therapeutic applications.

The compound 1-{2-(methoxymethyl)-1,3-thiazol-4-ylmethyl}piperazine has garnered attention for its structural uniqueness, combining a thiazole ring with a piperazine backbone, which is often associated with enhanced bioavailability and target specificity. Recent studies have explored its role as a key intermediate in the synthesis of novel drug candidates, particularly in the areas of central nervous system (CNS) disorders and infectious diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in developing serotonin receptor modulators, which could potentially treat anxiety and depression.

In terms of synthetic methodologies, researchers have optimized the preparation of 1-{2-(methoxymethyl)-1,3-thiazol-4-ylmethyl}piperazine using a multi-step approach involving nucleophilic substitution and cyclization reactions. The compound's stability under physiological conditions has been confirmed through in vitro assays, making it a viable candidate for further drug development. Additionally, its pharmacokinetic profile, including absorption and metabolism, has been characterized in preclinical models, revealing favorable properties for oral administration.

Beyond its synthetic utility, this compound has shown remarkable biological activity. A recent screening study identified its potential as an antimicrobial agent, with significant inhibitory effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, preliminary data suggest its role in modulating inflammatory pathways, positioning it as a candidate for anti-inflammatory therapeutics. These findings underscore the compound's dual potential in addressing both infectious and chronic inflammatory diseases.

Looking ahead, the exploration of 1-{2-(methoxymethyl)-1,3-thiazol-4-ylmethyl}piperazine is expected to expand into targeted drug delivery systems. Researchers are investigating its conjugation with nanoparticles to enhance tissue-specific delivery, particularly for brain-targeted therapies. Collaborative efforts between academic and industrial laboratories are also underway to scale up its production while maintaining high purity and yield, ensuring its readiness for clinical trials.

In conclusion, 1-{2-(methoxymethyl)-1,3-thiazol-4-ylmethyl}piperazine (CAS: 1534901-01-3) represents a multifaceted compound with significant promise in pharmaceutical research. Its synthetic accessibility, biological efficacy, and adaptability for diverse therapeutic applications make it a focal point for future studies. Continued research into its mechanisms of action and optimization of its derivatives will likely yield groundbreaking advancements in drug discovery and development.

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